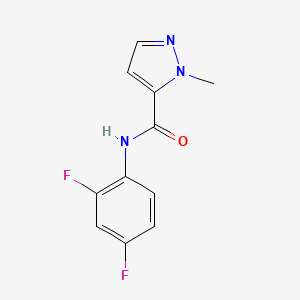

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVMTGWVPFOMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinated benzene derivative with the pyrazole ring.

Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H9F2N3O

- Molecular Weight : 237.21 g/mol

- IUPAC Name : N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

This compound features a pyrazole core, which is known for its versatility in medicinal chemistry. The presence of fluorine atoms enhances its biological activity and metabolic stability, making it a valuable scaffold for drug development.

Anticancer Activity

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential as an anticancer agent. Pyrazole derivatives are increasingly recognized for their ability to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of specific kinases involved in tumor growth and proliferation. For instance, compounds with similar pyrazole structures have shown efficacy against castration-resistant prostate cancer and other malignancies .

Antibacterial Properties

Research indicates that pyrazole derivatives exhibit significant antibacterial activity. N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains. Studies have reported minimum inhibitory concentration (MIC) values below 1 µg/ml for certain derivatives, suggesting potent antibacterial properties .

Anti-inflammatory Effects

The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation in various conditions. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators . This makes them candidates for treating inflammatory diseases.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is crucial for optimizing its biological activity. Modifications to the pyrazole ring or substituents on the phenyl group can significantly influence its potency and selectivity against target proteins.

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increases potency against certain cancer cell lines |

| Variations in the alkyl substituent | Alters antibacterial efficacy |

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of pyrazole derivatives, N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide was tested against prostate cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting further investigation into its mechanism of action .

Case Study 2: Antibacterial Testing

Another study focused on evaluating the antibacterial effects of various pyrazole derivatives, including N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. The compound demonstrated strong activity against resistant bacterial strains, showcasing its potential as a novel antibacterial agent .

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound shares the 2,4-difluorophenyl group but differs in the presence of a fluorobenzamide moiety.

N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: This compound has a similar difluorophenyl group but includes additional fluorine substitutions and a biphenyl structure.

Uniqueness

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and research findings.

Chemical Structure and Properties

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide features a pyrazole ring with a 2,4-difluorophenyl substituent and a carboxamide group. This unique structure contributes to its biological activity, particularly its interaction with enzymes such as carbonic anhydrase II (CA II) .

The primary target for N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is carbonic anhydrase II , an enzyme involved in various physiological processes including acid-base balance and gas exchange. Inhibition of CA II can lead to significant effects on cellular processes, potentially making this compound useful in treating conditions related to dysregulated carbonic anhydrase activity .

Anticancer Activity

Recent studies indicate that compounds containing the pyrazole scaffold exhibit promising anticancer properties. For instance, N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has shown efficacy against various cancer cell lines:

- Breast Cancer : Exhibited significant antiproliferative effects on MDA-MB-231 and MCF-7 cell lines.

- Lung Cancer : Demonstrated inhibition of growth in A549 lung cancer cells.

- Colorectal Cancer : Potential activity against HCT116 colorectal cancer cells has been noted .

The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in sensitive cancer cell types.

Antimicrobial Activity

N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been evaluated for antimicrobial properties. Studies have reported its effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Pharmacokinetics

While detailed pharmacokinetic data (absorption, distribution, metabolism, and excretion) for N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is limited, understanding these parameters is crucial for evaluating its therapeutic potential. Further studies are required to elucidate these aspects.

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.65 | Induces apoptosis |

| HCT116 (Colorectal Cancer) | 2.41 | Cell cycle arrest observed | |

| Antimicrobial | E. coli | 40 | Effective against multiple strains |

| Staphylococcus aureus | 20 | Comparable to standard antibiotics |

Case Study: Anticancer Efficacy

In a recent study involving N-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, researchers observed that the compound significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations as low as 0.65 µM. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways .

Q & A

Q. Key Steps :

Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid via cyclocondensation.

Activation of the carboxylic acid to its chloride (e.g., using thionyl chloride).

Amide bond formation with 2,4-difluoroaniline under inert conditions.

Purification via recrystallization or column chromatography.

How is the structural and physicochemical characterization of this compound performed?

Basic Question

Physicochemical Properties :

| Property | Value/Method | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₀F₂N₂O₂ | Calculated |

| Molecular Weight | 248.21 g/mol | Calculated |

| Melting Point | ~150–160°C (analog-based) | |

| Solubility | Low in H₂O; soluble in DMSO/DMF | Analog data |

Q. Structural Analysis :

- X-ray crystallography resolves non-planar conformations, dihedral angles between aromatic rings, and hydrogen-bonding patterns (e.g., hemihydrate stabilization via O–H⋯N and N–H⋯O interactions in analogs) .

- Spectroscopy :

What in vitro assays are used to evaluate its biological activity?

Basic Question

- Competitive Binding Assays : For cannabinoid receptor ligands (e.g., CB1/CB2), displacement of radiolabeled probes like [³H]SR141716A is measured in synaptosomal membranes .

- Functional Assays : Electrically evoked twitch response in mouse vas deferens to assess inverse agonism/antagonism .

- Enzyme Inhibition : Assays targeting kinases or metabolic enzymes (e.g., CYP450 isoforms) to assess selectivity .

Q. Experimental Design :

- Use HEK293 cells expressing recombinant CB1/CB2 receptors.

- Dose-response curves (e.g., IC₅₀ determination) with positive controls (e.g., WIN55212-2 for CB1).

How do structural modifications impact its receptor selectivity (e.g., CB1 vs. CB2)?

Advanced Question

- Bioisosteric Replacement : Substitution at the pyrazole 5-position (e.g., alkynylthiophene instead of aryl groups) alters hydrophobic interactions with CB1 residues (e.g., F3.36, W6.48) .

- Key Interactions :

- Methodology :

How can data contradictions in biological activity across studies be resolved?

Advanced Question

Case Example : Discrepancies in CB1 inverse agonism vs. neutral antagonism.

- Root Cause : Differences in substituent electronic effects (e.g., C3 hydrogen-bonding capacity).

- Resolution Strategies :

- Thermodynamic Mutant Cycles : Quantify interaction energies between ligands and specific residues (e.g., K3.28) .

- Structural Analog Screening : Compare analogs with/without critical functional groups (e.g., SR141716A vs. VCHSR lacking C3 H-bonding) .

- Pharmacological Profiling : Assess intrinsic efficacy in multiple assays (e.g., GTPγS binding vs. Ca²⁺ current modulation) .

What computational methods are used to predict its pharmacokinetic properties?

Advanced Question

- ADME Prediction : Tools like SwissADME or ADMETLab estimate:

- Solubility : LogP (~2.5–3.0) suggests moderate lipophilicity.

- Metabolic Stability : CYP3A4/2D6 liability due to fluorophenyl and amide groups .

- Molecular Docking :

- MD Simulations : Assess binding mode stability over 100-ns trajectories (e.g., Desmond or GROMACS) .

How is crystallographic data utilized to optimize its stability and formulation?

Advanced Question

- Polymorph Screening : Identify stable crystalline forms via solvent evaporation (e.g., ethanol:acetone for hemihydrates) .

- Hydrate/Co-crystal Design : Water molecules in the lattice (e.g., O–H⋯N bonds) enhance thermal stability .

- Tabletability Studies : Correlate crystal packing (e.g., slip planes) with compaction behavior in solid-state NMR .

What are the challenges in scaling up synthesis while maintaining purity?

Advanced Question

- Byproduct Formation : Isomerization during cyclocondensation (e.g., 1,3- vs. 1,5-diarylpyrazoles) requires strict temperature control .

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to separate regioisomers.

- Process Optimization :

How do fluorine substituents influence its metabolic stability?

Advanced Question

- Fluorine Effects :

- Electron-Withdrawing : Stabilizes the amide bond against hydrolysis.

- CYP450 Inhibition : Difluorophenyl groups reduce oxidation at adjacent positions .

- In Vitro Metabolism :

- Microsomal Incubations : Monitor demethylation (pyrazole N-methyl) and defluorination via LC-MS/MS.

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) .

What strategies improve solubility for in vivo studies?

Advanced Question

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters at the amide).

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 200 nm size via emulsion-solvent evaporation).

- Co-solvent Systems : Use Captisol® (sulfobutyl ether β-cyclodextrin) in PBS (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.